

# A Comparative Guide to the Statistical Validation of Abeprazan's Clinical Trial Endpoints

Author: BenchChem Technical Support Team. Date: December 2025



This guide provides a detailed comparison of the clinical trial endpoints and statistical validation for **Abeprazan** (Fexuprazan), a novel potassium-competitive acid blocker (P-CAB), in the treatment of erosive esophagitis and gastritis. The performance of **Abeprazan** is compared with other P-CABs, namely Tegoprazan and Vonoprazan, as well as the proton pump inhibitor (PPI) Esomeprazole. This analysis is intended for researchers, scientists, and drug development professionals to offer a comprehensive overview of the available clinical data and experimental methodologies.

#### **Executive Summary**

**Abeprazan** has demonstrated non-inferiority to Esomeprazole in the healing of erosive esophagitis and superiority over placebo in improving gastric erosions in patients with gastritis. The clinical development of **Abeprazan** and other P-CABs like Tegoprazan and Vonoprazan signifies a shift in the treatment paradigm for acid-related disorders, with these newer agents showing rapid and potent acid suppression. This guide will delve into the quantitative data from key clinical trials, the methodologies employed, and the statistical analyses used to validate the primary and secondary endpoints.

## Data Presentation: Comparative Efficacy in Clinical Trials

The following tables summarize the key quantitative data from Phase 3 clinical trials of **Abeprazan** and its comparators.



Table 1: Efficacy in Erosive Esophagitis

| Drug (Trial<br>Identifier)                               | Comparat<br>or                      | Primary<br>Endpoint                        | Week 4<br>Healing<br>Rate                       | Week 8<br>Healing<br>Rate                       | Key Secondar y Endpoint( s)       | Statistical<br>Significan<br>ce                                               |
|----------------------------------------------------------|-------------------------------------|--------------------------------------------|-------------------------------------------------|-------------------------------------------------|-----------------------------------|-------------------------------------------------------------------------------|
| Abeprazan<br>(Fexupraza<br>n) 40 mg<br>(NCT0373<br>6369) | Esomepraz<br>ole 40 mg              | Cumulative<br>healing<br>rate at<br>week 8 | 90.3%[1][2]                                     | 99.1%[1][2]                                     | Symptom<br>relief of<br>heartburn | Fexupraza n showed better symptom relief of heartburn at day 3 (P < 0.05)[1]. |
| Esomepraz<br>ole 40 mg<br>(NCT0373<br>6369)              | Abeprazan<br>(Fexupraza<br>n) 40 mg | Cumulative<br>healing<br>rate at<br>week 8 | 88.5%[1][2]                                     | 99.1%[1][2]                                     | Symptom<br>relief of<br>heartburn | -                                                                             |
| Tegopraza<br>n<br>(TRIUMpH)                              | Lansopraz<br>ole                    | Healing of erosive esophagitis             | Superior to<br>Lansopraz<br>ole at week<br>2[3] | Superior to<br>Lansopraz<br>ole at week<br>8[3] | Maintenan<br>ce of<br>healing     | Statistically superior to Lansopraz ole for maintenan ce of healing[4].       |
| Vonopraza<br>n<br>(PHALCO<br>N-EE)                       | Lansopraz<br>ole                    | Healing of<br>erosive<br>esophagitis       | -                                               | Non-<br>inferior to<br>Lansopraz<br>ole[5]      | Maintenan<br>ce of<br>healing     | Superior to Lansopraz ole for maintenan ce of healing[5].                     |

Table 2: Efficacy in Acute or Chronic Gastritis



| Drug (Trial<br>Identifier)                                 | Comparator | Primary<br>Endpoint            | 2-Week Erosion<br>Improvement<br>Rate | Statistical Significance (vs. Placebo) |
|------------------------------------------------------------|------------|--------------------------------|---------------------------------------|----------------------------------------|
| Abeprazan<br>(Fexuprazan) 20<br>mg q.d.<br>(NCT04341454)   | Placebo    | Erosion<br>improvement<br>rate | 57.8%[6][7]                           | p=0.017[6][7]                          |
| Abeprazan<br>(Fexuprazan) 10<br>mg b.i.d.<br>(NCT04341454) | Placebo    | Erosion<br>improvement<br>rate | 65.7%[6][7]                           | p<0.001[6][7]                          |
| Placebo<br>(NCT04341454)                                   | -          | Erosion<br>improvement<br>rate | 40.6%[6][7]                           | -                                      |

### **Experimental Protocols**

## Abeprazan (Fexuprazan) Phase 3 Trial in Erosive Esophagitis (NCT03736369)

- Study Design: A multicenter, randomized, double-blind, parallel-group comparison study.[8]
- Participants: Adult patients with endoscopically confirmed erosive esophagitis (Los Angeles Classification Grades A-D).[9]
- Intervention: Patients were randomized to receive either **Abeprazan** 40 mg or Esomeprazole 40 mg once daily for up to eight weeks.[1]
- Primary Endpoint Assessment: The primary endpoint was the cumulative proportion of patients with healed erosive esophagitis, defined as the complete absence of mucosal breaks, confirmed by endoscopy at week 8.[2][9]
- Secondary Endpoint Assessment: Secondary endpoints included the healing rate at week 4 and assessment of symptom response.[2]



• Statistical Analysis: The non-inferiority of **Abeprazan** to Esomeprazole was tested using a non-inferiority margin of -10% for the difference in healing rates at week 8. The analysis was performed on both the full analysis set (FAS) and the per-protocol set (PPS).[2]

## Abeprazan (Fexuprazan) Phase 3 Trial in Gastritis (NCT04341454)

- Study Design: A randomized, placebo-controlled study.
- Participants: Patients with acute or chronic gastritis with one or more gastric erosions confirmed by endoscopy and subjective symptoms.[6][7]
- Intervention: Patients were randomized to receive Abeprazan 20 mg once a day,
   Abeprazan 10 mg twice a day, or a placebo for two weeks.[6][7]
- Primary Endpoint Assessment: The primary endpoint was the improvement rate of erosions at two weeks, assessed by endoscopy.[7]
- Secondary Endpoint Assessment: Secondary endpoints included the cure rates of erosion and edema, and improvement rates of redness, hemorrhage, and subjective symptoms.
- Statistical Analysis: The efficacy of the Abeprazan groups was compared to the placebo group.[6]

#### **Mandatory Visualization**



Click to download full resolution via product page

Caption: Mechanism of Action of **Abeprazan** as a Potassium-Competitive Acid Blocker (P-CAB).



Click to download full resolution via product page

Caption: Workflow of the Abeprazan Phase 3 Clinical Trial for Erosive Esophagitis.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. pharmexec.com [pharmexec.com]
- 2. Sebela Pharmaceuticals® Announces Successful Completion of Phase 3 TRIUMpH Program of Tegoprazan in GERD with Positive 24-Week Maintenance Phase Results [prnewswire.com]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. investors.phathompharma.com [investors.phathompharma.com]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. cdn-links.lww.com [cdn-links.lww.com]
- 9. Randomized controlled trial to evaluate the efficacy and safety of fexuprazan compared with esomeprazole in erosive esophagitis PMC [pmc.ncbi.nlm.nih.gov]







• To cite this document: BenchChem. [A Comparative Guide to the Statistical Validation of Abeprazan's Clinical Trial Endpoints]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605094#statistical-validation-of-abeprazan-clinical-trial-endpoints]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com